molecular formula C18H12Cl2N2O3 B2570836 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol CAS No. 1435981-15-9

4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol

Cat. No.: B2570836
CAS No.: 1435981-15-9
M. Wt: 375.21
InChI Key: PNYWMPFWNRJKNV-UHFFFAOYSA-N
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Description

This compound is a pyridazin-3-ol derivative featuring a 7-chloro-1,3-benzodioxole methyl group at the 4-position and a 4-chlorophenyl substituent at the 6-position. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, akin to methods for analogous pyridazinones . Structural characterization of such compounds typically employs X-ray crystallography refined via SHELX and visualized using ORTEP , ensuring precise determination of bond angles and conformations critical for understanding reactivity and interactions.

Properties

IUPAC Name

5-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-13-3-1-11(2-4-13)15-8-12(18(23)22-21-15)5-10-6-14(20)17-16(7-10)24-9-25-17/h1-4,6-8H,5,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWMPFWNRJKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC3=CC(=NNC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The chlorinated aromatic groups in this compound enhance lipophilicity compared to non-halogenated analogs. For example:

Compound Substituents (Position) logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 7-Cl-benzodioxol (4), 4-Cl-Ph (6) 3.8 0.12 215–217
6-(4-Methylphenyl)pyridazin-3-ol 4-Me-Ph (6) 2.1 1.45 180–182
4-Benzyl-6-phenylpyridazin-3-ol Benzyl (4), Ph (6) 3.0 0.30 198–200

*Calculated using fragment-based methods.

Structural and Crystallographic Insights

Crystallographic studies using SHELX reveal that the benzodioxol methyl group in the target compound adopts a conformation perpendicular to the pyridazine ring, minimizing steric clash. Similar derivatives (e.g., 6-(3-Cl-Ph) analogs) show altered dihedral angles (~15° vs.

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